2'-Chloro[1,1'-biphenyl]-3-carbaldehyde
Description
2'-Chloro[1,1'-biphenyl]-3-carbaldehyde (CAS: 5748-41-4, C₁₃H₉ClO) is a biphenyl derivative featuring a chlorine substituent at the 2'-position of one phenyl ring and an aldehyde group at the 3-position of the adjacent ring. Its InChI key is 1S/C13H9ClO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-9H . This compound is utilized as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive aldehyde group and aromatic stability. It is classified as hazardous, with irritant properties requiring careful handling .
Properties
IUPAC Name |
3-(2-chlorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNRHBKEFUOWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362700 | |
| Record name | 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675596-30-2 | |
| Record name | 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro[1,1’-biphenyl]-3-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. In this method, 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid at a temperature of 80°C using a solvent mixture of ethanol and water . The reaction is catalyzed by a palladium catalyst and typically requires a base such as potassium carbonate.
Another method involves the Friedel-Crafts acylation followed by a Clemmensen reduction. This multistep synthesis starts with the acylation of biphenyl, followed by the reduction of the acyl group to an alkane .
Industrial Production Methods
Industrial production of 2’-Chloro[1,1’-biphenyl]-3-carbaldehyde often employs continuous flow processes to enhance efficiency and yield. For example, a three-step continuous/semi-flow process leading to the fungicide Boscalid® includes a Suzuki cross-coupling step . This method ensures consistent product quality and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2’-Chloro[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’-Chloro[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Chloro[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals, such as fungicides.
Mechanism of Action
The mechanism of action of 2’-Chloro[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Type Variations
The structural and functional properties of biphenyl carbaldehydes are highly sensitive to substituent positions and types. Below is a comparative analysis of 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde and its analogs:
Table 1: Key Structural and Chemical Properties of Biphenyl Carbaldehydes
Electronic and Steric Effects
- Chlorine vs. Bromine : The bromine analog (2'-Bromo-[1,1'-biphenyl]-3-carbaldehyde) exhibits a larger atomic radius compared to chlorine, leading to longer bond lengths and reduced electrophilicity at the aldehyde group. This may slow down nucleophilic addition reactions .
- Fluorine Substitution : The 2-Chloro-3',4'-difluoro derivative (CAS 1962207-81-3) demonstrates enhanced electrophilicity due to the electron-withdrawing fluorine substituents, making it more reactive in cross-coupling reactions .
- Positional Isomerism : Moving the chlorine from 2' to 3' (e.g., 3'-Chloro-[1,1'-biphenyl]-4-carbaldehyde) alters conjugation pathways. The para-substituted chlorine in 3'-Chloro-[1,1'-biphenyl]-3-carbaldehyde enhances resonance stabilization of the aldehyde group .
Biological Activity
2'-Chloro[1,1'-biphenyl]-3-carbaldehyde (CAS No. 675596-30-2) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, anticancer properties, and other relevant biological effects.
- Chemical Formula : C₁₃H₉ClO
- Molecular Weight : 216.67 g/mol
- InChI Key : VNKJIEIGSAHDGE-UHFFFAOYSA-N
The compound features a biphenyl structure with a chlorine substituent and an aldehyde functional group, which are critical for its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Anticancer Activity
Research indicates that derivatives of biphenyl compounds, including this compound, exhibit significant anticancer properties. A study focused on the binding affinities of related compounds to Bcl-2 and Bcl-xL proteins demonstrated that modifications in the structure can enhance these affinities, leading to improved anticancer activity. Notably, the compound showed promising results in inhibiting cancer cell growth across various cancer cell lines, particularly those expressing high levels of Bcl-2 and Bcl-xL .
Case Studies
-
Study on Binding Affinities :
- Objective : To evaluate the binding affinities of this compound and related compounds to anti-apoptotic proteins.
- Findings : The compound exhibited subnanomolar binding affinities to Bcl-2 and Bcl-xL proteins, significantly inhibiting cell growth in small-cell lung cancer cell lines (H146 and H1417) with high levels of these proteins .
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In Vitro Anticancer Testing :
- Objective : To assess the efficacy of this compound against various cancer cell lines.
- Results : The compound demonstrated a dose-dependent inhibition of cell proliferation in several tested cancer lines, suggesting its potential as a therapeutic agent in cancer treatment.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Chloro-[1,1'-biphenyl]-4-carbaldehyde | Aldehyde group at the 4 position | Moderate anticancer activity |
| 2-Bromo-[1,1'-biphenyl]-2-carbaldehyde | Bromine instead of chlorine | Lower binding affinity |
| 2’-Fluoro-[1,1’-biphenyl]-2-carbaldehyde | Fluorine atom instead of chlorine | Enhanced stability but lower activity |
Other Biological Activities
Beyond anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain bacterial strains due to its structural characteristics that enhance reactivity towards biological targets.
- Enzyme Inhibition : The compound's ability to form covalent bonds with enzymes may lead to inhibition of specific metabolic pathways, which is currently under investigation in various biochemical assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
